molecular formula C12H22N2O4 B13336647 Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate

Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B13336647
M. Wt: 258.31 g/mol
InChI Key: JSZIEAFPZJZALX-RKDXNWHRSA-N
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Description

Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butoxycarbonyl chloride.

    Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl (Boc) derivative.

    Methylation: The protected pyrrolidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The Boc group provides stability and protection during chemical reactions, while the methyl group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate
  • Methyl (2R,4R)-4-((tert-butoxycarbonyl)(ethyl)amino)pyrrolidine-2-carboxylate
  • Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)piperidine-2-carboxylate

Uniqueness

Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl (2R,4R)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14(4)8-6-9(13-7-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

JSZIEAFPZJZALX-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](NC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(NC1)C(=O)OC

Origin of Product

United States

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